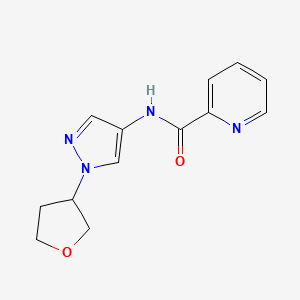

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide: is a synthetic organic compound that features a tetrahydrofuran ring, a pyrazole ring, and a picolinamide moiety

科学的研究の応用

Application in Catalysis and Material Science

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide and its derivatives have been explored in the context of catalysis and material science. For instance, a study on organoiridium complexes, including compounds similar to this compound, showed that these complexes can act as effective catalysts for water oxidation and NAD+/NADH transformations, key reactions in light-dependent natural photosynthesis (Bucci et al., 2017).

Biomedical Research

In biomedical research, derivatives of picolinamide, which is structurally related to this compound, have been synthesized and characterized for their potential applications. For example, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, a significant intermediate for producing many biologically active compounds, illustrates the relevance of such chemical structures in developing new therapeutic agents (Xiong et al., 2018).

Sensor Development

The development of novel carboxamide-based sensors for detecting metal ions like Hg2+, Zn2+, and Cd2+ is another area where derivatives of picolinamide have been utilized. These compounds, including ligands structurally similar to this compound, have shown potential in creating off-on switch fluorescence sensors, indicating their utility in environmental monitoring and possibly medical diagnostics (Kiani et al., 2020).

Organic Synthesis

The compound and its derivatives are also significant in organic synthesis. For instance, copper-mediated picolinamide-directed regioselective cross-coupling reactions have been developed, which are relevant for synthesizing complex organic molecules (Pradhan et al., 2017). This highlights the utility of such compounds in advanced organic synthesis techniques.

作用機序

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is particularly reactive or volatile, it could pose a risk of fire or explosion. If it’s toxic or corrosive, it could pose a risk to health. Proper handling and storage procedures should be followed to minimize these risks .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide typically involves multiple steps:

Formation of the tetrahydrofuran ring: This can be achieved through the reaction of 1,4- or 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydrofuran derivatives with high yield and stereoselectivity.

Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Coupling of the tetrahydrofuran and pyrazole rings: This step involves the formation of a bond between the tetrahydrofuran and pyrazole rings, often through a nucleophilic substitution reaction.

Formation of the picolinamide moiety:

Industrial Production Methods: Industrial production of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinam

特性

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c18-13(12-3-1-2-5-14-12)16-10-7-15-17(8-10)11-4-6-19-9-11/h1-3,5,7-8,11H,4,6,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVXOXXLPPYEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one](/img/structure/B3011020.png)

![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)

![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)

![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)

![N-(2-methoxyphenyl)-1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B3011029.png)

![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B3011033.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)

![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)

![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)

![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)